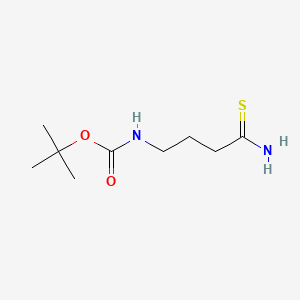![molecular formula C5H10O5 B583941 D-[1,3-<sup>13</sup>C<sub>2</sub>]Ribose CAS No. 478511-79-4](/img/structure/B583941.png)
D-[1,3-13C2]Ribose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Efficient biosynthesis of D-ribose has been achieved using a novel co-feeding strategy in Bacillus subtilis without acid formation . This strategy is critical as it affects the cell concentration, the productivity of D-ribose, and especially the formation of by-products .Molecular Structure Analysis
D-ribose is a monosaccharide with five carbons, thus called a pentose sugar . Its molecular formula is represented as C5H10O5 . The structural formula of ribose can be represented in two forms: Linear and cyclic .Chemical Reactions Analysis
D-ribose is a naturally occurring monosaccharide within the pentose pathway that assists with ATP production . It is involved in the production of adenosine triphosphate, the energy-carrying molecule generated by cellular respiration and by the pentose phosphate pathway .Physical and Chemical Properties Analysis
D-ribose is a white, crystalline solid that is highly soluble in water . It has a sweet taste, similar to other sugars, and is often used as a sweetening agent in food and beverage products .Wissenschaftliche Forschungsanwendungen
Management der Herzinsuffizienz (CHF)
D-Ribose hat potenzielle klinische Anwendungen bei der Behandlung der Herzinsuffizienz (CHF). Es ist ein essentieller Bestandteil des Atmungssystems, und seine Supplementierung kann positive Effekte haben . CHF ist weiterhin die häufigste Ursache für krankheitsbedingte Todesfälle, und D-Ribose könnte eine Rolle bei der Behandlung dieser Erkrankung spielen .
Diabetes-Management
D-Ribose zeigt auch vielversprechende Ergebnisse bei der Behandlung von Diabetes und seinen Komplikationen . Es ist ein Bestandteil des Skelettsystems, und seine Supplementierung könnte potenziell bei der Behandlung verschiedener Komplikationen von Diabetes helfen .
Rehabilitation nach Myokardischämie-Reperfusion
D-Ribose könnte für die Rehabilitation nach Myokardischämie-Reperfusion eingesetzt werden . Dies ist ein Zustand, bei dem der Herzmuskel aufgrund einer verminderten Blutversorgung geschädigt oder abstirbt. D-Ribose könnte potenziell den Genesungsprozess unterstützen .
Behandlung von Herz-Kreislauf-Erkrankungen
D-Ribose hat sich in präklinischen und anschließenden klinischen Untersuchungen als vielversprechend erwiesen, indem es die myokardialen ATP-Spiegel regeneriert und die diastolische Dysfunktion nach Myokardischämie verbessert . Dies könnte potenziell bei der Behandlung von Herz-Kreislauf-Erkrankungen helfen .
Behandlung der systolischen Dysfunktion
D-Ribose könnte potenziell bei der Behandlung der systolischen Dysfunktion helfen . Dies ist ein Zustand, bei dem das Herz nicht mit genügend Kraft pumpen kann, um eine ausreichende Menge Blut in den Kreislauf zu pumpen
Wirkmechanismus
Target of Action
D-[1,3-13C2]Ribose, a naturally occurring monosaccharide, primarily targets the cellular energy production processes . It plays a crucial role in the synthesis of adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP), which are essential components of cellular energy metabolism .
Mode of Action
D-[1,3-13C2]Ribose interacts with its targets by participating in the pentose phosphate pathway (PPP), a metabolic pathway parallel to glycolysis . It is phosphorylated to yield ribose-5-phosphate, which contributes to ATP production through the nonoxidative phase of the PPP . It also participates in nucleotide synthesis, thus playing a fundamental role in various life processes .
Biochemical Pathways
D-[1,3-13C2]Ribose affects several biochemical pathways. It is involved in the pentose phosphate pathway, where it contributes to the production of NADPH and ribose 5-phosphate for nucleotide synthesis . It also plays a role in the D-ribose transport pathway, which is crucial for the transport of D-ribose across cell membranes .
Pharmacokinetics
D-[1,3-13C2]Ribose is rapidly absorbed with a high bioavailability . It is distributed throughout the body, reaching various tissues and cells where it participates in energy production . The elimination of D-[1,3-13C2]Ribose occurs through metabolic pathways, and a small percentage is excreted unchanged in the urine .
Result of Action
The action of D-[1,3-13C2]Ribose results in enhanced cellular energy levels, as it contributes to the production of ATP, the primary energy currency of cells . Disturbances in d-ribose metabolism have been linked to certain medical conditions, such as type 2 diabetes mellitus and cognitive dysfunction .
Action Environment
The action, efficacy, and stability of D-[1,3-13C2]Ribose can be influenced by various environmental factors. For instance, the presence of certain enzymes and co-factors can affect the rate at which D-[1,3-13C2]Ribose is metabolized . Additionally, factors such as pH and temperature can influence the stability of D-[1,3-13C2]Ribose .
Eigenschaften
IUPAC Name |
(3R,4R,5R)-(2,4-13C2)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-VNDXAVFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([13C@H]([C@H]([13CH](O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)
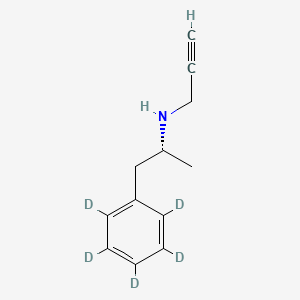
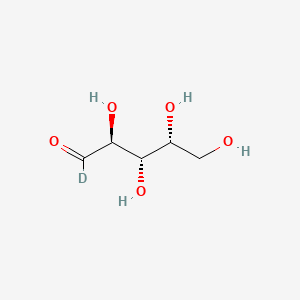

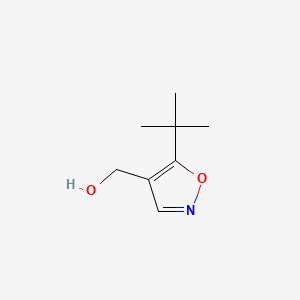
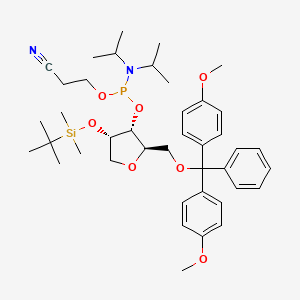
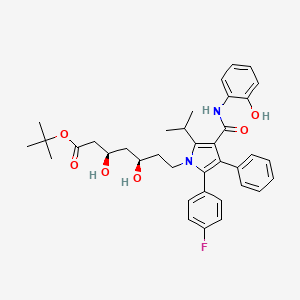


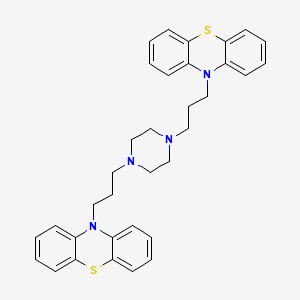
![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)
